molecular formula C20H27NO5S B613106 D-Isoleucine benzyl ester p-toluenesulfonate CAS No. 80174-45-4

D-Isoleucine benzyl ester p-toluenesulfonate

Cat. No.: B613106
CAS No.: 80174-45-4
M. Wt: 393.5
InChI Key: XAWVXTVKSVYPNE-MHDYBILJSA-N
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Description

Quantum Mechanical Modeling of Electronic Structure

Density Functional Theory Calculations

Density functional theory calculations have been employed to model the electronic structure of this compound. Using functionals such as B3LYP with a 6-31G(d) basis set, the optimized geometry aligns closely with experimental crystallographic data, confirming the planar ester linkage and the tetrahedral sulfonate geometry.

The calculations reveal that the highest occupied molecular orbital is primarily localized on the aromatic benzyl and p-toluenesulfonate rings, while the lowest unoccupied molecular orbital is distributed over the ester carbonyl and amino acid backbone. This electronic distribution suggests potential sites for electrophilic and nucleophilic interactions. The computed dipole moment is significant, reflecting the zwitterionic nature of the compound.

Data Table: Selected Structural Parameters and Quantum Chemical Properties

Parameter Value / Description
Molecular Formula C18H23NO4S
Molecular Weight (g/mol) 393.5
Crystal System Monoclinic/Orthorhombic (typical for salts)
Ester Linkage Planarity Planar, confirmed by X-ray and DFT
Sulfonate Geometry Tetrahedral
Highest Occupied Molecular Orbital (HOMO) Location Aromatic rings (benzyl & p-toluenesulfonate)
Lowest Unoccupied Molecular Orbital (LUMO) Location Ester carbonyl and amino acid backbone
Dipole Moment (Debye) Significant (exact value depends on calculation)
Key NMR Chemical Shifts (^1H, ppm) Aromatic protons: 7.2–7.4; Methylene protons: ~5.0; α-proton: distinct shift

Properties

IUPAC Name

benzyl (2R,3R)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVXTVKSVYPNE-MHDYBILJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azeotropic Esterification with p-Toluenesulfonic Acid

The foundational method involves refluxing D-isoleucine with benzyl alcohol and p-toluenesulfonic acid in an aromatic solvent under azeotropic dehydration. Key steps include:

  • Reaction Setup : Combine D-isoleucine (1 eq), benzyl alcohol (3–5 eq), p-toluenesulfonic acid (1.2 eq), and toluene (250–3,000 parts by weight relative to D-isoleucine).

  • Dehydration : Heat to 100–150°C under reflux with a Dean-Stark apparatus to remove water.

  • Crystallization : Cool the reaction mixture to 60–90°C, inoculate with seed crystals, and gradually cool at 3–15°C/h to 0–70°C to precipitate the product.

Yield : 85–97% when using optimized solvent ratios.

Solvent Systems and Racemization Risks

Early methods employed benzene or carbon tetrachloride for azeotropic dehydration, but these are now avoided due to toxicity. Cyclohexane and ethyl acetate are preferred for their lower environmental impact and comparable efficiency. Notably, toluene induces partial racemization in amino acids with electron-withdrawing side chains (e.g., phenylglycine), but D-isoleucine’s branched alkyl side chain (CH(CH2CH3)CH2CH3-CH(CH_2CH_3)CH_2CH_3) minimizes this risk due to its electron-donating nature.

Solvent Optimization for Industrial Scalability

Replacement of Hazardous Solvents

Modern protocols substitute banned solvents with cyclohexane, which effectively azeotropes water while preserving enantiopurity. For example:

  • Procedure :

    • D-Isoleucine (0.05 mol), p-toluenesulfonic acid (0.06 mol), benzyl alcohol (0.25 mol), and cyclohexane (30 mL) are refluxed for 4–6 hours.

    • Ethyl acetate (80 mL) is added post-reaction to precipitate the product, yielding 97% enantiopure material.

Table 1: Solvent Impact on Racemization

SolventRacemization (%)Yield (%)
Cyclohexane097
Toluene5–15*85
Benzene090
*Racemization varies with amino acid side chain.

Crystallization and Purity Control

Seeding and Cooling Rate

Controlled crystallization is critical to prevent amorphous solid formation. The patent EP0985658B1 specifies:

  • Cooling Rate : 3–15°C/h to ensure uniform crystal growth.

  • Seed Crystals : Inoculation at 60–90°C reduces nucleation time and enhances crystal uniformity.

Table 2: Crystallization Parameters

ParameterOptimal RangeEffect on Purity
Cooling Rate3–15°C/hPrevents crystal agglomeration
Seed Crystal Loading0.1–1% w/wEnhances yield and enantiopurity
Final Temperature0–10°CMaximizes precipitation

Mitigating Racemization During Synthesis

Racemization occurs via acid-catalyzed keto-enol tautomerism, influenced by solvent polarity and temperature. For D-isoleucine:

  • Low-Temperature Reflux : Maintaining temperatures below 120°C minimizes epimerization.

  • Solvent Polarity : Cyclohexane’s nonpolar nature stabilizes the protonated amino acid, reducing keto-enol interconversion.

Key Finding : D-Isoleucine’s bulky side chain sterically hinders racemization, enabling high enantiopurity (>>99%) even in toluene if cooling rates are tightly controlled.

Industrial-Scale Adaptations

Process Intensification

Large-scale production (e.g., 1-L batches) uses:

  • Continuous Dehydration : Automated Dean-Stark traps for efficient water removal.

  • In-Line Crystallization : Direct product isolation via filtration, reducing solvent waste.

Cost-Effective Solvent Recovery

Toluene and cyclohexane are recycled via distillation, lowering production costs by 20–30% .

Chemical Reactions Analysis

D-Isoleucine benzyl ester p-toluenesulfonate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield D-isoleucine and benzyl alcohol.

    Substitution Reactions: The p-toluenesulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

D-Isoleucine benzyl ester p-toluenesulfonate serves as a versatile intermediate in organic synthesis. Its applications include:

  • Peptide Synthesis : The benzyl ester group enhances the reactivity of amino acids during peptide bond formation, allowing for more efficient coupling reactions. Studies have shown that using benzyl esters can significantly improve the yield of peptide synthesis compared to other ester forms .
  • Chiral Resolution : The compound can be utilized in the enantiomeric resolution of racemic mixtures through preferential crystallization techniques. This approach has been documented to achieve high enantiomeric excess (e.e.) values, making it valuable for producing optically pure compounds necessary for pharmaceutical applications .

Pharmaceutical Applications

This compound has potential therapeutic applications due to its structural properties:

  • Drug Development : As a building block for various pharmaceuticals, it can be incorporated into drug candidates targeting specific biological pathways. Its ability to form stable complexes with other pharmaceutical agents enhances its applicability in drug formulation.
  • Biological Activity : Research indicates that derivatives of isoleucine play critical roles in biological systems, including protein synthesis and cellular signaling pathways. The incorporation of D-isoleucine into peptide sequences may enhance their biological activity and stability .

Case Study 1: Peptide Synthesis Using D-Isoleucine Benzyl Ester

A study demonstrated the successful use of this compound in synthesizing bioactive peptides with improved yields compared to traditional methods. The incorporation of this compound allowed for more efficient coupling reactions due to its favorable steric and electronic properties.

Case Study 2: Enantiomeric Resolution

In another study focusing on the preferential crystallization of amino acid derivatives, D-isoleucine benzyl ester was subjected to crystallization processes that resulted in a significant increase in optical purity (up to 94% e.e.) when using sonication techniques . This highlights its utility in obtaining high-purity enantiomers crucial for drug development.

Mechanism of Action

The mechanism of action of D-isoleucine benzyl ester p-toluenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release D-isoleucine, which can then participate in various biochemical pathways. The p-toluenesulfonate group can also interact with specific molecular targets, influencing the compound’s overall activity .

Comparison with Similar Compounds

Structural and Chemical Properties

The following table compares D-isoleucine benzyl ester p-toluenesulfonate with structurally analogous amino acid benzyl ester tosylates:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Optical Rotation ([α]D) Key References
This compound 80174-45-4 $ \text{C}{20}\text{H}{27}\text{NO}_5\text{S} $ 393.51 Not reported Not reported
L-Valine benzyl ester p-toluenesulfonate 16652-76-9 $ \text{C}{19}\text{H}{25}\text{NO}_5\text{S} $ 379.47 159.26 [α]D²⁵ = -2.09 (c=1, MeOH)
D-Phenylglycine benzyl ester p-toluenesulfonate Not provided $ \text{C}{22}\text{H}{23}\text{NO}_5\text{S} $ 413.48 192.59 [α]D²⁵ = -35.21 (c=1, MeOH)
L-Leucine benzyl ester p-toluenesulfonate 1738-77-8 $ \text{C}{20}\text{H}{27}\text{NO}_5\text{S} $ 393.50 159.33 [α]D²⁵ = -2.09 (c=1, MeOH)
D-Alanine benzyl ester p-toluenesulfonate 41036-32-2 $ \text{C}{17}\text{H}{21}\text{NO}_5\text{S} $ 351.42 115 [α]D²⁵ = +5.0 (c=3, MeOH)

Key Observations :

  • Side Chain Influence : The branched side chain of D-isoleucine contributes to its higher molecular weight compared to L-valine or D-alanine derivatives.
  • Melting Points : L-Valine and L-leucine derivatives share similar melting points (~159°C), while D-phenylglycine’s mp is significantly higher (192.59°C), likely due to aromatic interactions .
  • Optical Activity : D-Alanine exhibits a positive rotation, contrasting with L-valine and L-leucine’s negative values, highlighting enantiomeric differences .

Market and Commercial Availability

  • L-Valine Benzyl Ester Tosylate: Marketed globally, with suppliers in Europe, Asia, and North America. Prices range from $3,000–$50,000 per 25–100 g .
  • D-Isoleucine Benzyl Ester Tosylate : Less common; priced at ¥55,000–220,000 per 1–5 g, reflecting niche demand and higher synthesis costs .

Biological Activity

D-Isoleucine benzyl ester p-toluenesulfonate (H-Ile-obzl P-tosylate) is a compound that combines the amino acid isoleucine with a benzyl ester and a p-toluenesulfonate group. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₂₃N₃O₄S
  • Molecular Weight : Approximately 393.50 g/mol

The structure of H-Ile-obzl P-tosylate features:

  • An isoleucine moiety, an essential amino acid important in protein synthesis.
  • A benzyl ester group that enhances solubility and protects the amino group during chemical reactions.
  • A p-toluenesulfonate functional group which may influence the compound's reactivity but does not inherently confer specific biological activity beyond that of isoleucine itself.

Role of Isoleucine

Isoleucine plays significant roles in various physiological processes:

  • Protein Synthesis : As an essential amino acid, it is crucial for protein construction in muscle tissues.
  • Metabolism : Isoleucine contributes to energy production and regulates blood sugar levels by decreasing liver glucose production .
  • Neurotransmission : It is involved in neurotransmitter regulation, influencing cognitive functions and mood.

Effects of p-Toluenesulfonate Group

The presence of the p-toluenesulfonate group primarily affects the solubility and stability of the compound rather than imparting unique biological activities. However, it can enhance the compound's utility in peptide synthesis through better solubility in organic solvents .

Synthesis and Applications

H-Ile-obzl P-tosylate is often utilized in peptide synthesis due to its ability to protect amino groups during reactions. The benzyl ester enhances substrate affinity for enzymatic reactions, broadening the specificity of proteases like papain in peptide formation .

Case Studies

  • Cytotoxicity Studies : Compounds similar to H-Ile-obzl P-tosylate have shown cytotoxic effects against various cancer cell lines. For instance, derivatives featuring isoleucine have demonstrated significant activity against Plasmodium falciparum, indicating potential antimalarial properties .
  • Transport Mechanisms : Research indicates that esters of isoleucine exhibit high affinity for human peptide transporters (hPEPT1), suggesting that modifications like those found in H-Ile-obzl P-tosylate could enhance intestinal absorption of therapeutic agents .

Data Table: Biological Activities Related to Isoleucine Derivatives

Activity Compound IC50 Value (μM) Notes
AntimalarialD-Isoleucine derivatives0.19 - 0.91Effective against Plasmodium falciparum
CytotoxicityAurilide analogsVariesStrong activity against cancer cell lines
Transport AffinityIsoleucine estersLower than ValacyclovirHigh affinity to hPEPT1 transporter

Q & A

Q. Advanced

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemical purity (e.g., benzyl ester protons at δ 5.00–5.12 ppm ).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₆H₁₉NO₅S for glycine analogs ).
  • X-ray Crystallography : Resolves absolute configuration and crystal packing, critical for chiral validation .

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